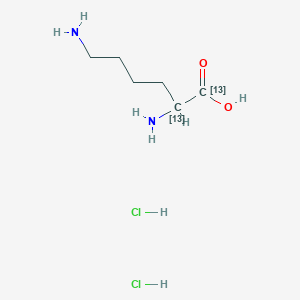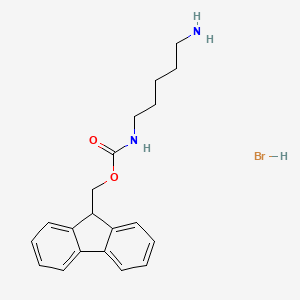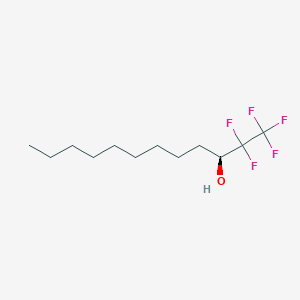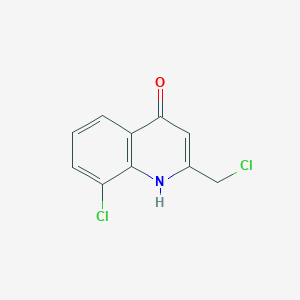
8-Chloro-2-(chloromethyl)-4(1H)-quinolinone
Descripción general
Descripción
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula.
Synthesis Analysis
This involves the study of how the compound is synthesized, including the reactants, conditions, and catalysts used in the reaction.Molecular Structure Analysis
This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes, including its reactivity and the conditions under which it reacts.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, density, molar mass, and spectral properties.Aplicaciones Científicas De Investigación
Corrosion Inhibition
One notable application of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone derivatives is in the field of corrosion inhibition. Faydy et al. (2016) investigated the inhibition effect of 5-(chloromethyl)-8-quinolinol hydrochloride on carbon steel corrosion in hydrochloric acid solution. Their study showed that this compound acts as a mixed-type inhibitor, achieving an inhibition efficiency of up to 97% at certain concentrations, attributed to the formation of a protective film on the metal surface. The adsorption of the compound followed the Langmuir isotherm, indicating its effectiveness in protecting against corrosion, which was further supported by electrochemical measurements and scanning electronic microscopy (SEM) observations (Faydy et al., 2016).
Chelating Agents and Metal Ion Complexation
8-Chloro-2-(chloromethyl)-4(1H)-quinolinone derivatives have been explored for their potential as chelating agents. Hata and Uno (1972) synthesized azomethine derivatives of 8-hydroxyquinoline-2-carbaldehyde, evaluating their coloration reaction with metal ions and determining their acid dissociation constants. The derivatives formed intensely colored chelates with metal ions, suggesting their utility as analytical reagents for metal ion detection and quantification (Hata & Uno, 1972).
Antimicrobial Activity
Research by Patel and Vohra (2006) focused on the synthesis of 5-(4-methyl piperazinyl methylene)-8-hydroxy quinoline and its metal chelates, revealing their antimicrobial properties. This demonstrates the compound's potential in the development of new antimicrobial agents, capable of fighting off various bacterial and fungal infections (Patel & Vohra, 2006).
Materials for Specific Applications
8-Chloro-2-(chloromethyl)-4(1H)-quinolinone derivatives have also been incorporated into polymers with promising applications. Qun-bo et al. (2007) synthesized polymers containing metaloquinolate, which exhibited high glass transition temperatures, good thermal stability, and strong yellow-green fluorescence. These properties suggest potential applications in the development of materials for organic light-emitting diodes (OLEDs), highlighting the versatility and utility of 8-Chloro-2-(chloromethyl)-4(1H)-quinolinone derivatives in materials science (Qun-bo et al., 2007).
Safety And Hazards
This involves studying the compound’s toxicity, flammability, environmental impact, and precautions that should be taken while handling it.
Direcciones Futuras
This could involve potential applications of the compound, areas of research that could be explored, and how the compound could be modified to improve its properties or activity.
Propiedades
IUPAC Name |
8-chloro-2-(chloromethyl)-1H-quinolin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2NO/c11-5-6-4-9(14)7-2-1-3-8(12)10(7)13-6/h1-4H,5H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UUWGPBTYHBXUDX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)Cl)NC(=CC2=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80589828 | |
| Record name | 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-Chloro-2-(chloromethyl)-4(1H)-quinolinone | |
CAS RN |
946692-43-9 | |
| Record name | 8-Chloro-2-(chloromethyl)quinolin-4(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80589828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




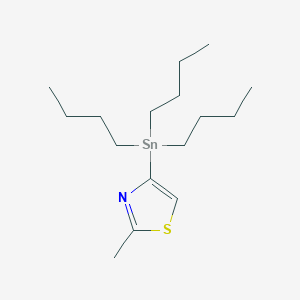
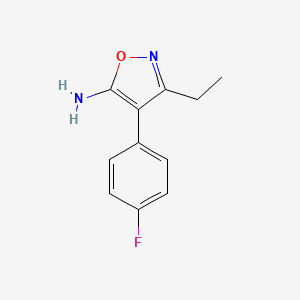
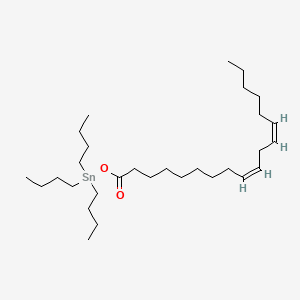
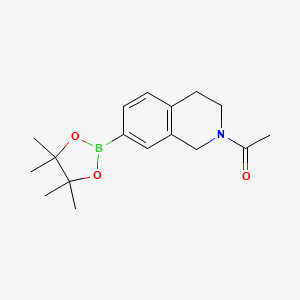
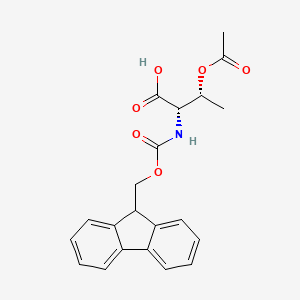
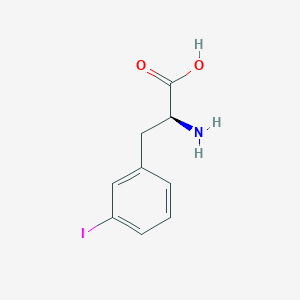
![6-Chloro-2-(piperidin-4-YL)-1H-benzo[D]imidazole](/img/structure/B1611772.png)
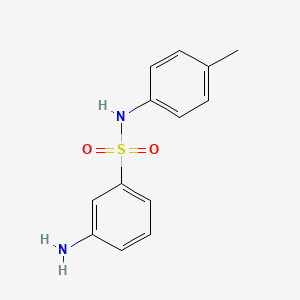
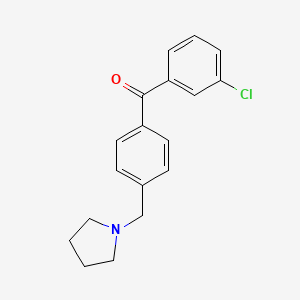
![N,N'-(10,15,16,17-Tetrahydro-5,10,15,17-tetraoxo-5H-dinaphtho[2,3-A:2',3'-I]carbazole-6,9-diyl)bis[9,10-dihydro-9,10-dioxoanthracene-2-carboxamide]](/img/structure/B1611779.png)
